![molecular formula C23H29NO5 B6061307 (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6061307.png)
(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone
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Overview
Description
(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone, also known as UMB 68, is a synthetic compound that has been studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 may also interact with other receptors and ion channels, such as the NMDA receptor and the TRPV1 channel.
Biochemical and Physiological Effects:
(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress and inflammation, and the promotion of cell survival. It has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 is its high potency and selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, its relatively low solubility and stability may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68, including further studies on its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Other areas of interest include the development of more potent and selective sigma-1 receptor modulators, and the exploration of (3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68's potential as a tool for studying the role of the sigma-1 receptor in various cellular processes.
Synthesis Methods
(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-ethoxy-2-hydroxybenzylamine, followed by the addition of piperidine and subsequent reduction with sodium borohydride. The final product is obtained through purification and crystallization.
Scientific Research Applications
(3,4-dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone 68 has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective and anti-inflammatory properties, and may also have potential as an analgesic and anxiolytic.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[1-[(3-ethoxy-2-hydroxyphenyl)methyl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-4-29-20-9-5-7-18(23(20)26)15-24-12-6-8-17(14-24)22(25)16-10-11-19(27-2)21(13-16)28-3/h5,7,9-11,13,17,26H,4,6,8,12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBXHORWHMJPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone |
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